molecular formula C13H25ClN2O2 B1379276 tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1153767-91-9

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B1379276
CAS No.: 1153767-91-9
M. Wt: 276.8 g/mol
InChI Key: RDKNFQFBKPYPKJ-UHFFFAOYSA-N
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Description

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H25ClN2O2. It is commonly used in research and industrial applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate
  • tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Uniqueness

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS No. 1890715-57-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its spirocyclic structure, which is known to enhance biological activity through improved interactions with biological targets. The molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of 240.34 g/mol. Its structural attributes include:

  • Molecular Weight : 240.34 g/mol
  • Boiling Point : Not available
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • LogP (XLogP3-AA) : 1.5 (indicating moderate lipophilicity)

These properties suggest a favorable profile for absorption and distribution in biological systems, making it a candidate for further pharmacological exploration .

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 1,8-diazaspiro[4.5]decane derivatives exhibit promising anticancer activity. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than conventional chemotherapeutics like bleomycin . The spirocyclic structure enhances the binding affinity to target proteins involved in cancer progression.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has also been investigated. It has been noted that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Antimicrobial Activity

Preliminary data suggest that compounds within the diazaspiro family may possess antimicrobial properties. For example, studies have indicated that certain derivatives can inhibit the growth of various fungi strains by targeting chitin synthase, an essential enzyme for fungal cell wall integrity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis in tumor cells
NeuroprotectiveInhibition of AChE and BuChE
AntimicrobialInhibition of chitin synthase

Recent Research Insights

  • Anticancer Mechanisms : A study highlighted the efficacy of spirocyclic compounds in inhibiting IKKβ, a kinase involved in inflammatory responses linked to cancer progression. This inhibition was associated with enhanced apoptosis in specific cancer cell lines .
  • Neuroprotection : Another investigation focused on the dual inhibition of cholinesterases by piperidine derivatives, showcasing their potential as cognitive enhancers in Alzheimer's disease models. These compounds demonstrated significant antioxidant properties alongside their enzyme inhibition capabilities .
  • Antimicrobial Studies : Research into the antifungal activity of related compounds revealed that they could effectively suppress the growth of Candida albicans and Aspergillus fumigatus by disrupting cell wall synthesis pathways .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNFQFBKPYPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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